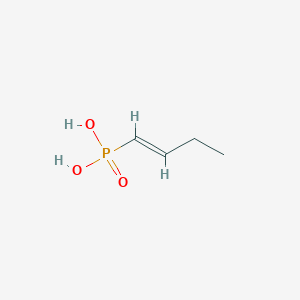

2-乙烯基膦酸

描述

2-Ethylvinylphosphonic acid (EVPA) is an organic compound with the molecular formula C4H9O3P . It is a useful research chemical and has a molecular weight of 136.09 .

Synthesis Analysis

The synthesis of phosphonic acids, such as 2-Ethylvinylphosphonic acid, can be achieved through various methods . These methods include the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis . Other methods involve the use of dialkyl or diaryl phosphonate, dichlorophosphine or dichlorophosphine oxide, phosphonodiamide, or by oxidation of phosphinic acid .

Molecular Structure Analysis

The molecular structure of 2-Ethylvinylphosphonic acid is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom . The InChI Key for this compound is ZZAAVUMOAPEEJN-UHFFFAOYSA-N .

科学研究应用

聚合物改性和胶乳生产

2-氯乙基膦酸,一种与2-乙烯基膦酸在结构上相似的化合物,已被探索其在聚合物改性和提高胶乳生产中的潜力。研究了该化合物在1,4-聚异戊二烯链上的固定,以制备具有延长刺激活性的衍生物,这可能有利于橡胶树(Hevea brasiliensis)的胶乳生产。这种方法涉及两步化学改性过程,为提高胶乳生产材料的效用和效率提供了一条创新途径(Derouet, Cauret, & Brosse, 2003)。

粘合剂聚合物合成

合成了2-(二羟基膦酰基)乙氧基-α-甲基取代的甲基丙烯酸,其在结构和性质上与2-乙烯基膦酸相似,用于粘合剂聚合物。这些单体在水中表现出良好的溶解性、水解稳定性和在自由基聚合过程中的独特行为,表明它们在创造具有强大性能的多功能粘合剂解决方案方面的潜力(Moszner et al., 2001)。

腐蚀抑制

合成了乙基氢[(甲氧苯基)(甲基氨基)甲基]膦酸酯衍生物,其功能与2-乙烯基膦酸相关,并研究了它们在抑制低碳钢腐蚀方面的有效性。这项研究为膦酸衍生物在保护工业材料免受腐蚀损坏方面的潜力提供了宝贵的见解,标志着材料保存技术的一大进步(Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019)。

生物假体组织抗钙化

合成了与2-乙烯基膦酸在结构上类似的2-(2-巯基乙基氨基)乙叉基-1,1-双膦酸等化合物,据报道能显著抑制生物假体心脏瓣膜组织的长期钙化。这一发现对生物假体植入物的寿命和性能具有深远的影响,为生物医学材料的进步做出了贡献(Alferiev, Connolly, & Levy, 2005)。

作用机制

Target of Action

2-Ethylvinylphosphonic acid (EVPA) is a research chemical Phosphonates, a class of compounds to which evpa belongs, are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes

Mode of Action

Phosphonates, including evpa, can act directly on fungi, reducing growth, and this growth reduction is associated with a rapid reduction in the total pool of adenylate This suggests that EVPA might interact with its targets, leading to changes in the metabolic processes of the organism

Biochemical Pathways

For instance, they can inhibit the synthesis of macromolecular materials, which could alter the host response and change the host reaction from compatible to incompatible

Pharmacokinetics

Pharmacokinetics studies the processes of absorption, distribution, and elimination, either by metabolism or excretion, of drugs

Result of Action

Given that phosphonates can reduce the growth of fungi and affect the total pool of adenylate , it is plausible that EVPA might have similar effects

Action Environment

Factors such as ph, temperature, and the presence of other substances can influence the action of many chemical compounds

属性

IUPAC Name |

[(E)-but-1-enyl]phosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O3P/c1-2-3-4-8(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAAVUMOAPEEJN-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/P(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-[(2,6-dichlorophenyl)methylamino]propanoate](/img/structure/B3137774.png)

![4-Amino-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3137787.png)

![1-(2-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B3137837.png)